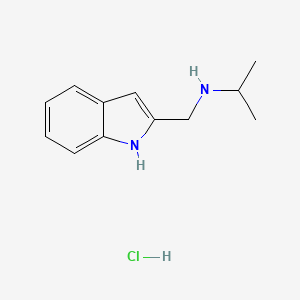

N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride

Description

Chemical Identity and Classification

This compound belongs to the substituted tryptamine class of organic compounds, which are characterized by modifications to the basic tryptamine structure. The compound features a bicyclic indole core consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This fundamental indole scaffold serves as the foundation for numerous biologically active compounds and pharmaceutical agents.

The molecular formula of this compound is C₁₂H₁₆ClN₂, with a molecular weight of 224.73 grams per mole. The structure incorporates an isopropylamine group attached to the indole ring's second position via a methylene linker, distinguishing it from other tryptamine derivatives. The hydrochloride salt formation occurs through protonation of the amine group, resulting in enhanced water solubility and improved handling characteristics for research applications.

Within the broader classification system, this compound falls under the category of indole derivatives, which are known for their diverse pharmacological properties and structural versatility. The indole nucleus represents a privileged structure in medicinal chemistry, frequently associated with interactions involving serotonin receptor systems and central nervous system activity. The specific substitution pattern of this compound creates unique chemical properties that differentiate it from other members of the tryptamine family.

The compound's classification as a substituted tryptamine places it within a family that includes numerous naturally occurring and synthetic compounds with significant biological activities. Substituted tryptamines are characterized by modifications to the indole ring, sidechain, or amino group through the replacement of hydrogen atoms with various substituent groups. This particular compound's substitution at the 2-position of the indole ring represents a specific structural motif that influences its chemical behavior and potential biological interactions.

Historical Context in Indole Chemistry

The development of indole chemistry traces its origins to the study of naturally occurring indigo dye, establishing a foundation that would eventually encompass thousands of related compounds. Indole itself was first isolated by Adolf von Baeyer in 1866 through the decomposition of indigo using zinc dust, marking the beginning of systematic indole research. The name "indole" derives from the combination of "indigo" and "oleum," reflecting its historical connection to dye chemistry and the conditions under which it was first obtained.

The Fischer indole synthesis, established in the late 1880s by Emil Fischer, provided the first systematic method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. This groundbreaking methodology opened new pathways for synthesizing indole derivatives and established the theoretical framework for understanding indole reactivity patterns. The Fischer synthesis demonstrated that indoles undergo electrophilic substitution primarily at position 3, although subsequent research revealed that position 2 substitution, as seen in this compound, could be achieved through alternative synthetic approaches.

Throughout the 20th century, indole chemistry evolved significantly with the development of additional synthetic methodologies. The Leimgruber-Batcho indole synthesis offered alternative routes for constructing substituted indoles, while the Baeyer-Jackson method and various reductive cyclization processes further diversified the available synthetic approaches. These methodological advances enabled the creation of increasingly complex indole derivatives with precise substitution patterns, ultimately facilitating the synthesis of compounds like this compound.

The recognition of tryptamine as the parent structure for numerous biologically active compounds established the importance of this chemical class in both natural product chemistry and drug discovery. The discovery that tryptamine serves as the structural backbone for neurotransmitters like serotonin and hormones such as melatonin highlighted the biological significance of indole-containing compounds. This understanding provided the conceptual framework for investigating synthetic tryptamine derivatives, including compounds with modifications at the 2-position of the indole ring.

Research Significance

This compound holds particular research significance due to its unique structural features and potential applications in neuroscience research. The compound's indole scaffold enables interactions with various biological targets, particularly those involved in neurotransmitter pathways. The specific substitution pattern at the 2-position of the indole ring creates distinct binding characteristics compared to more common 3-substituted tryptamines, potentially offering novel pharmacological profiles for research applications.

The compound's structural similarity to naturally occurring tryptamines while maintaining unique substitution features makes it valuable for structure-activity relationship studies. Research into tryptamine psychedelics has revealed that different substitution patterns significantly influence receptor binding profiles and biological activities. The 2-position substitution in this compound represents a less common structural motif that may provide insights into the relationship between molecular structure and biological function.

Current research applications include its use as a building block for synthesizing more complex indole derivatives and as a reference compound for comparative studies. The compound's well-defined structure and stable hydrochloride salt form make it suitable for various analytical and synthetic applications. Researchers utilize this compound to investigate the effects of positional substitution on indole reactivity and to develop new synthetic methodologies for creating related structures.

The research significance extends to medicinal chemistry applications, where the compound serves as a precursor for drug development efforts. The indole nucleus represents a privileged structure in pharmaceutical research, with numerous approved drugs containing this structural element. This compound's unique substitution pattern provides opportunities for developing novel therapeutic agents with potentially improved properties compared to existing indole-based medications.

Current Research Status

Contemporary research involving this compound focuses primarily on its synthetic utility and potential biological applications. The compound has emerged as a subject of interest in the development of new synthetic methodologies for indole functionalization, particularly those involving carbon-hydrogen activation and regioselective substitution reactions. Modern synthetic approaches emphasize environmentally conscious strategies that enhance the efficiency of complex indole derivative synthesis while maintaining precise control over substitution patterns.

Recent studies have explored the compound's potential role in modulating biological pathways through protein interactions. The indole ring's ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an attractive scaffold for designing molecules that interact with biological targets. Research efforts have focused on understanding how the specific substitution pattern in this compound influences these interactions compared to other tryptamine derivatives.

Current analytical research has established comprehensive characterization methods for the compound, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques. These analytical approaches have confirmed the compound's structural identity and purity requirements for research applications. Advanced spectroscopic methods have revealed specific chemical shift patterns and fragmentation behaviors that serve as fingerprints for compound identification and quality control purposes.

The compound's status in contemporary research also reflects broader trends in indole chemistry, where researchers are increasingly focused on developing multitarget molecules and exploring the therapeutic potential of indole-containing compounds. Studies of related indole derivatives have demonstrated the potential for creating compounds with multiple biological activities, including interactions with acetylcholinesterase, monoamine oxidase, and various neurotransmitter receptors. This compound's unique structural features position it as a valuable starting point for developing such multitarget therapeutic agents.

Properties

IUPAC Name |

N-(1H-indol-2-ylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11;/h3-7,9,13-14H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYRJLRMFPNSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC2=CC=CC=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Intermediate Ketones via Modified Nef Reaction

A key step in synthesizing (R)-1-(1H-indol-3-yl)propan-2-amines, which can be adapted for the 2-indolyl analog, involves preparing intermediate ketones through a modified Nef reaction. Nitroalkenes react with iron(II) chloride (Fe-HCl) to yield the corresponding ketones. This method provides a clean and efficient route to the ketone intermediates essential for subsequent steps.

Condensation with (R)-(+)-2-Methyl-2-propanesulfinamides

The ketone intermediates undergo condensation with chiral sulfinamides, specifically (R)-(+)-2-methyl-2-propanesulfinamides, to form sulfonamide intermediates. This step is stereoselective and allows for the production of optically pure sulfonamides without requiring further chiral separation, resulting in high enantiopurity (>99% e.e.).

Desulfonation and Hydrochloride Salt Formation

The sulfonamide intermediates are subjected to desulfonation under mild conditions using hydrochloric acid in methanol. This step removes the sulfonyl protecting group and simultaneously forms the hydrochloride salt of the target amine, completing the synthesis of N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride with high yield and purity.

Detailed Reaction Conditions and Yields

Additional Synthetic Considerations

- Chirality : The use of chiral sulfinamides allows for enantiomerically pure products without the need for additional chiral resolution steps, which is both time- and cost-efficient.

- Mild Reaction Conditions : The final desulfonation and salt formation step proceeds under mild conditions, preserving the integrity of the indole ring and minimizing side reactions.

- Scalability : The described methods have been demonstrated to be scalable, enabling gram-scale synthesis suitable for further biological evaluation.

Comparative Analysis with Related Indole Derivatives

The synthetic approach shares similarities with the preparation of 1-(1H-indol-3-yl)propan-2-amine hydrochloride and its enantiomers, which have been extensively studied. The key difference lies in the position of substitution on the indole ring (2-position vs. 3-position), which may affect the regioselectivity of intermediate formation and subsequent condensation steps.

Summary of Research Findings

- The modified Nef reaction is an effective method for preparing indole ketone intermediates.

- Chiral sulfinamide condensation yields optically pure sulfonamide intermediates without additional chiral separation.

- Mild desulfonation with HCl in methanol efficiently produces the hydrochloride salt of N-((1H-Indol-2-yl)methyl)propan-2-amine.

- The overall sequence is time-saving, cost-effective, and suitable for scale-up, offering high yields and excellent enantiopurity.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: Indole-2-carboxylic acid derivatives

Reduction: Reduced amine derivatives

Substitution: N-substituted indole derivatives

Scientific Research Applications

N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows the compound to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride and related compounds:

Key Structural and Functional Differences

Substituent Position on Indole: The target compound and N-[(1H-Indol-2-yl)methyl]cyclopropanamine hydrochloride (CAS 2287315-98-2) share substitution at the indole-2 position, which is critical for receptor binding in tryptamine derivatives . In contrast, 2-(1H-Indol-3-yl)-2-methylpropan-1-amine hydrochloride (CAS 942148-13-2) substitutes at indole-3, a position more commonly associated with endogenous serotonin analogs .

Amine Group Variations :

- The isopropylamine group in the target compound contrasts with cyclopropanamine in CAS 2287315-98-2. Cyclopropane rings introduce steric constraints that may alter receptor interaction kinetics .

Complexity and Applications :

- Pexidartinib hydrochloride (CAS 1029044-16-3) exemplifies a structurally advanced derivative with dual heterocyclic systems, approved for clinical use in oncology . The target compound, with its simpler scaffold, is likely restricted to exploratory research.

Biological Activity

N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride, also referred to as NMPA HCl, is an indole derivative that has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by structural characteristics, key findings from various studies, and data tables summarizing significant research outcomes.

Structural Characteristics

NMPA HCl possesses a unique molecular structure characterized by:

- Molecular Formula : C13H18N2·HCl

- Molecular Weight : Approximately 218.30 g/mol

- Structural Features : It includes a bicyclic indole system, an amine group, and a hydrochloride salt form that enhances solubility.

This structure allows for various biological interactions, particularly with neurotransmitter systems.

Key Biological Activities

Research indicates that NMPA HCl and similar indole derivatives exhibit several pharmacological properties:

1. Neuroprotective Effects

- Indole derivatives influence serotonin pathways, potentially offering neuroprotective effects relevant in treating depression and anxiety disorders.

2. Anti-inflammatory Properties

- Compounds like NMPA HCl have demonstrated significant anti-inflammatory effects, suggesting their utility in managing inflammatory diseases.

3. Analgesic Effects

- Some studies indicate that these compounds can provide analgesic effects by modulating pain pathways, making them candidates for pain management therapies.

Study on Serotonin Receptor Interaction

A notable study explored the binding affinity of indole derivatives to serotonin receptors. Although specific data for NMPA HCl was not available, similar compounds demonstrated promising results in modulating serotonin receptor activity. This suggests potential therapeutic applications in mood disorders.

Multifunctional Activities of Indole Derivatives

Research has highlighted the multifunctional properties of indole derivatives in drug discovery, particularly for neurodegenerative diseases like Alzheimer’s. Compounds designed to inhibit amyloid aggregation and act as antioxidants have shown superior neuroprotective effects compared to single-target drugs .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.